4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid
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Overview
Description
4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.264 g/mol This compound features a cyclohexane ring substituted with a hydroxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 4-hydroxybenzene under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where cyclohexanecarboxylic acid is treated with 4-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Formation of 4-(4-oxocyclohexyl)benzoic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)cyclohexanol.
Substitution: Formation of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.
Scientific Research Applications
4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcyclohexane-1-carboxylic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
4-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid: Contains a methoxy group instead of a hydroxy group, affecting its polarity and hydrogen bonding capabilities.
Uniqueness
4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the cyclohexane ring.
Properties
IUPAC Name |
4-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11,14H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCGWKXIVVYTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557378 |
Source
|
Record name | 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111993-10-3 |
Source
|
Record name | 4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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